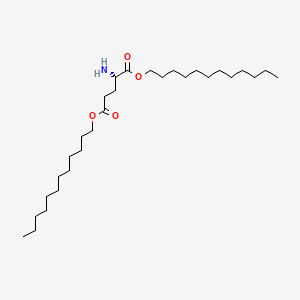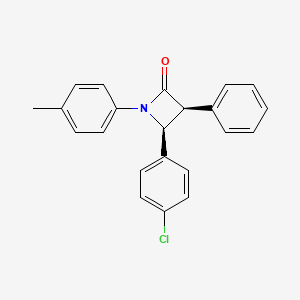
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of three distinct aromatic rings attached to the azetidinone core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Substitution Reactions: The aromatic rings are introduced through substitution reactions, where appropriate aryl halides react with the azetidinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the azetidinone core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Aryl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a bromine atom instead of chlorine.
(3S,4S)-4-(4-fluorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific arrangement of aromatic rings also contributes to its distinct properties compared to other azetidinone derivatives.
Properties
CAS No. |
62500-38-3 |
|---|---|
Molecular Formula |
C22H18ClNO |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one |
InChI |
InChI=1S/C22H18ClNO/c1-15-7-13-19(14-8-15)24-21(17-9-11-18(23)12-10-17)20(22(24)25)16-5-3-2-4-6-16/h2-14,20-21H,1H3/t20-,21+/m0/s1 |
InChI Key |
CTMVRVJCDWLFNK-LEWJYISDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
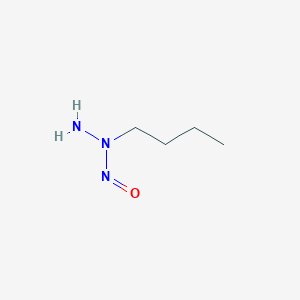
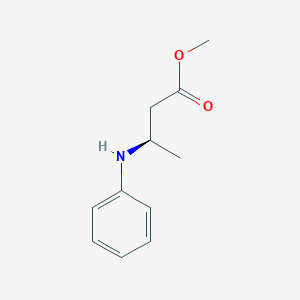

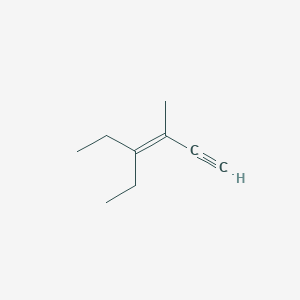
![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
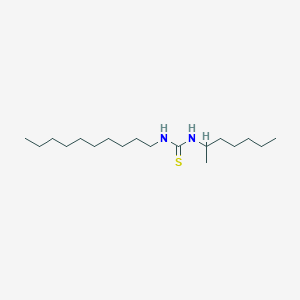
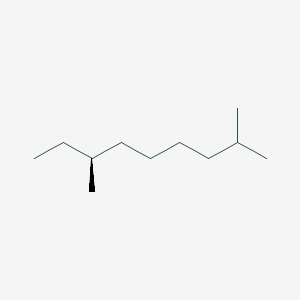
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
